molecular formula C21H25N3O B454532 2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide

2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide

Katalognummer: B454532
Molekulargewicht: 335.4g/mol
InChI-Schlüssel: YLNIXSJJXBCMMN-OQKWZONESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzoyl chloride with 4-piperidin-1-ylbenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide core or piperidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(piperidine-4-yl)benzamide: Similar structure with a piperidine ring attached to a benzamide core.

    2-methylbenzamide: Lacks the piperidine substituent but shares the benzamide core.

    4-piperidin-1-ylbenzaldehyde: Contains the piperidine ring and benzaldehyde group but lacks the benzamide core.

Uniqueness

2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C21H25N3O

Molekulargewicht

335.4g/mol

IUPAC-Name

2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C21H25N3O/c1-16-8-4-5-9-20(16)21(25)23-22-17(2)18-10-12-19(13-11-18)24-14-6-3-7-15-24/h4-5,8-13H,3,6-7,14-15H2,1-2H3,(H,23,25)/b22-17+

InChI-Schlüssel

YLNIXSJJXBCMMN-OQKWZONESA-N

SMILES

CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)N3CCCCC3

Isomerische SMILES

CC1=CC=CC=C1C(=O)N/N=C(\C)/C2=CC=C(C=C2)N3CCCCC3

Kanonische SMILES

CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.